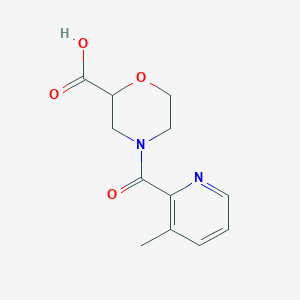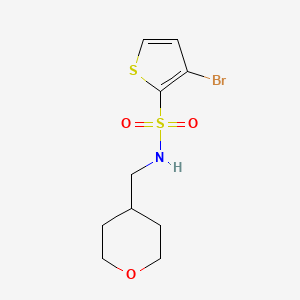
N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide, also known as CPBA, is a chemical compound that has gained attention in the scientific community due to its potential in various fields of research. CPBA has been found to have a wide range of applications, including in the fields of drug discovery, medicinal chemistry, and biochemistry. In
Scientific Research Applications
N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide has been found to have a wide range of applications in scientific research. One of the main areas of research for this compound is in drug discovery. This compound has been shown to have potential as a novel drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mechanism of Action
The mechanism of action of N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound has also been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. This compound has also been found to inhibit the migration and invasion of cancer cells by regulating the expression of genes involved in these processes. This compound has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide has several advantages for lab experiments. This compound is a stable compound that can be easily synthesized and purified. This compound has been found to exhibit potent biological activity at low concentrations, making it a promising drug candidate. However, this compound also has some limitations for lab experiments. This compound has poor solubility in aqueous solutions, which may limit its use in certain experiments. This compound also has limited bioavailability, which may affect its effectiveness as a drug candidate.
Future Directions
There are several future directions for research on N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide. One area of research is to further elucidate the mechanism of action of this compound. Understanding the molecular targets of this compound will provide insights into its biological effects and may lead to the development of more potent and selective analogs. Another area of research is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo. Understanding the absorption, distribution, metabolism, and excretion of this compound in the body will provide insights into its potential as a drug candidate. Finally, further research is needed to evaluate the safety and efficacy of this compound in preclinical and clinical studies.
Synthesis Methods
The synthesis of N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide involves the reaction of 2-chloronicotinic acid with 3-hydroxybenzamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is purified through recrystallization to obtain pure this compound.
properties
IUPAC Name |
N-(5-cyanopyridin-2-yl)-3-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c14-7-9-4-5-12(15-8-9)16-13(18)10-2-1-3-11(17)6-10/h1-6,8,17H,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSOBRXNASRQKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NC2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Methyl-(3-methylpyridine-2-carbonyl)amino]acetic acid](/img/structure/B7555132.png)
![6-[(2-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7555136.png)
![2-[4-(1,3-Benzothiazol-2-ylmethyl)piperazin-1-yl]propanoic acid](/img/structure/B7555140.png)
![4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide](/img/structure/B7555152.png)


![N-[(3-chlorophenyl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B7555169.png)

![3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid](/img/structure/B7555186.png)
![(4E)-2-ethyl-4-[(2-phenylmethoxyphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B7555194.png)

![N-[(1-methylimidazol-2-yl)methyl]quinolin-3-amine](/img/structure/B7555210.png)
![N-[(5-methylthiophen-2-yl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B7555224.png)